An In-depth Technical Guide to (2S,6S)-2,6-Dimethylpiperazine: Synthesis, Properties, and Applications
An In-depth Technical Guide to (2S,6S)-2,6-Dimethylpiperazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
(2S,6S)-2,6-Dimethylpiperazine, a chiral C2-symmetric diamine, represents a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its rigid, diequatorial methyl-substituted piperazine ring offers a well-defined three-dimensional scaffold, making it an invaluable building block for creating structurally precise and pharmacologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this crucial chiral intermediate, offering insights for researchers and professionals engaged in drug discovery and development.
The Strategic Importance of (2S,6S)-2,6-Dimethylpiperazine in Drug Design
The piperazine nucleus is a prevalent feature in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties, including good water solubility and the ability to exist in a protonated state at physiological pH, which can enhance interactions with biological targets. The introduction of chirality at the 2 and 6 positions, specifically in the (2S,6S) configuration, imparts a unique set of attributes:
-
Stereochemical Control: The fixed trans-diaxial orientation of the lone pairs on the nitrogen atoms and the equatorial positioning of the methyl groups provide a rigid and predictable conformational framework. This rigidity is paramount in designing ligands with high affinity and selectivity for specific biological targets.
-
Scaffold for Diversity: The two secondary amine functionalities serve as versatile handles for the introduction of a wide range of substituents, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.
-
Improved Pharmacological Profiles: The incorporation of the (2S,6S)-2,6-dimethylpiperazine moiety has been shown to enhance the potency, selectivity, and metabolic stability of drug candidates across various therapeutic areas.
Asymmetric Synthesis of (2S,6S)-2,6-Dimethylpiperazine: A Tale of Two Strategies
The enantiomerically pure synthesis of (2S,6S)-2,6-dimethylpiperazine is a critical undertaking for its application in pharmaceuticals. Two principal and effective strategies have emerged, both starting from the readily available chiral pool material, (S)-alanine.
Strategy 1: Diastereoselective Triflate Alkylation
This approach hinges on the construction of a key intermediate, a bis-sulfonamide, followed by a diastereoselective cyclization. The chirality of the starting (S)-alanine directs the stereochemical outcome of the final piperazine ring.
Diagram of Diastereoselective Triflate Alkylation Pathway
Caption: Diastereoselective synthesis of (2S,6S)-2,6-dimethylpiperazine via triflate alkylation.
Experimental Protocol: Diastereoselective Triflate Alkylation
-
Preparation of (S)-2-(p-Tolylsulfonamido)propan-1-ol:
-
To a solution of (S)-alanine in aqueous NaOH, add p-toluenesulfonyl chloride (TsCl) portion-wise at 0 °C. Stir until the reaction is complete.
-
Acidify the mixture and extract the N-tosyl-(S)-alanine.
-
Reduce the carboxylic acid using borane-tetrahydrofuran complex (BH3-THF) to yield the corresponding amino alcohol.
-
-
Synthesis of the N-Tosyl Dipeptide Analog:
-
Convert the alcohol to a chloride using thionyl chloride.
-
Couple the resulting chloride with (S)-alanine methyl ester.
-
Protect the newly introduced secondary amine with TsCl in the presence of pyridine.
-
-
Formation of the Bis-sulfonamide Ditriflate:
-
Reduce the methyl ester to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).
-
Convert the diol to the corresponding ditriflate by reacting with triflic anhydride (Tf2O) in the presence of pyridine at low temperature.
-
-
Cyclization and Deprotection:
-
Treat the ditriflate with a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to induce intramolecular cyclization.
-
Remove the tosyl protecting groups using a strong acid, typically hydrobromic acid in the presence of phenol, to afford the final product, (2S,6S)-2,6-dimethylpiperazine.
-
Strategy 2: Intramolecular Mitsunobu Reaction
An alternative and often more convergent approach involves an intramolecular Mitsunobu reaction. This powerful reaction allows for the formation of the second C-N bond of the piperazine ring with inversion of stereochemistry, a key feature that is elegantly exploited in this synthesis.
Diagram of Intramolecular Mitsunobu Reaction Pathway
Caption: Asymmetric synthesis of (2S,6S)-2,6-dimethylpiperazine via an intramolecular Mitsunobu reaction.
Experimental Protocol: Intramolecular Mitsunobu Reaction
-
Reductive Amination:
-
React (S)-alaninol with ethyl pyruvate under reductive amination conditions (e.g., using sodium cyanoborohydride) to form the N-substituted alanine ester. The resulting diastereomers are then typically separated.
-
-
Sulfonamide Formation:
-
Protect the secondary amine of the desired diastereomer with a suitable sulfonating agent, such as p-nitrobenzenesulfonyl chloride (NsCl), in the presence of a base like triethylamine.
-
-
Reduction to the Diol:
-
Reduce the ethyl ester to the corresponding primary alcohol using a reducing agent such as lithium borohydride (LiBH4) to yield the diol precursor.
-
-
Intramolecular Mitsunobu Cyclization and Deprotection:
-
Subject the diol to Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate - DIAD) to effect an intramolecular cyclization, forming the nosyl-protected piperazine.
-
Remove the nosyl group using a nucleophile like thiophenol in the presence of a base (e.g., potassium carbonate) to furnish (2S,6S)-2,6-dimethylpiperazine.
-
Physicochemical and Spectroscopic Properties
While data for the generic 2,6-dimethylpiperazine (a mixture of cis and trans isomers) is readily available, specific properties for the enantiomerically pure (2S,6S) isomer are crucial for its characterization and use.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | - |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | 115-118 °C (for the trans racemate) | [2] |
| Boiling Point | 162-165 °C (for the trans racemate) | [2] |
| Specific Rotation ([α]D) | Data not readily available in public sources. This is a critical parameter to be determined experimentally for enantiopurity assessment. | - |
Spectroscopic Data (Predicted and Representative)
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~2.9-3.1 (m, 2H, piperazine CH), ~2.6-2.8 (m, 2H, piperazine CH₂), ~2.2-2.4 (m, 2H, piperazine CH₂), ~1.6 (br s, 2H, NH), ~1.1 (d, J = 6.4 Hz, 6H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~52.0 (piperazine CH), ~48.0 (piperazine CH₂), ~18.0 (CH₃).
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions. The provided data is an estimation based on related structures.
Applications in Drug Development: A Scaffold for Innovation
The rigid and stereochemically defined nature of (2S,6S)-2,6-dimethylpiperazine has made it a sought-after building block in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).
Antipsychotic and CNS-Active Agents
The piperazine moiety is a well-established pharmacophore in many antipsychotic and CNS-active drugs. The introduction of the (2S,6S)-dimethyl substitution pattern can lead to enhanced selectivity for specific dopamine and serotonin receptor subtypes, potentially reducing off-target effects and improving the therapeutic index. Derivatives of chiral 2,6-dimethylpiperazine have been investigated as potential treatments for schizophrenia and other neurological disorders.
A Key Component in Novel Therapeutics
While specific examples of marketed drugs containing the (2S,6S)-2,6-dimethylpiperazine core are not extensively documented in readily available public literature, its presence in numerous patents and preclinical studies highlights its importance in ongoing drug discovery efforts. Its use as a chiral building block allows for the creation of new chemical entities with unique three-dimensional structures, which is a key strategy in the development of next-generation therapeutics.
Conclusion: A Versatile and Indispensable Chiral Building Block
(2S,6S)-2,6-Dimethylpiperazine stands out as a chiral building block of significant strategic importance. The development of robust and scalable asymmetric syntheses has made this valuable intermediate more accessible to the pharmaceutical industry. Its well-defined stereochemistry and conformational rigidity provide a solid foundation for the design of highly selective and potent drug candidates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of (2S,6S)-2,6-dimethylpiperazine as a key component in the medicinal chemist's toolbox is set to expand, paving the way for the discovery of novel and improved therapies for a wide range of diseases.
References
-
Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]
-
Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329–332. [Link]
- Mickelson, J. W., Belonga, K. L., & Jacobsen, E. J. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 60(13), 4177–4180.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335–656.
- Lai, L.-L., Wang, E., & Luh, B.-J. (2001). A series of monosubstituted piperazine derivatives were obtained by the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides in good yields, which were prepared in situ from arylcarboxylic acid with trimethylacetyl chloride in the presence of triethylamine. Synthesis, 2001(03), 361–363.
- Dawidowski, M., et al. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. European Journal of Medicinal Chemistry, 46(9), 3874-3884.
- Dawidowski, M., et al. (2013). Multicomponent synthesis and anticonvulsant activity of monocyclic 2,6-diketopiperazine derivatives. Bioorganic & Medicinal Chemistry, 21(19), 5944-5953.
- Abdel-Gawad, H., et al. (2005). Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. Archiv der Pharmazie, 338(11), 527-534.
- Sargsyan, A. S., et al. (2019). Asymmetric Synthesis of Derivatives of Alanine via Michael Addition Reaction and their Biological Study. Chemistry of Heterocyclic Compounds, 55(4-5), 414-420.
- Jun, M.-J., Yoon, N. M., & Liu, C. F. (1983). Asymmetric synthesis of alanine using cobalt(III) complexes of (3R)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane and (3S)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane. Journal of the Chemical Society, Dalton Transactions, (5), 999-1001.
- Harfenist, M., Hoerr, D. C., & Crouch, R. (1985). Enantiospecific synthesis of the trans-9-[3-(3,5-dimethyl-1-piperazinyl)propyl]carbazoles. The Journal of Organic Chemistry, 50(9), 1356–1362.
- Coe, J. W., et al. (2005). Varenicline: A Novel and Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477.
-
European Patent Office. (n.d.). EP 2204369 A1 - Process for preparing varenicline and intermediates for use therein. Retrieved from [Link]
- Google Patents. (n.d.). US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Studies of Antipsychotic drugs as potential schizophrenia agents. Retrieved from [Link]
- Cazzola, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7859.
- Ferey, V., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(10), 2392.
- Rodriguez, A., et al. (2022).
- Sun, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotic. RSC Medicinal Chemistry, 12(8), 1335-1346.
- Singh, H., et al. (2021). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Current Drug Research Reviews, 13(3), 170-179.
- Tasso, B., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(16), 9110.
- Al-Obaidi, A. H., et al. (2024). Design, Synthesis and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(1).
- Tsvetkov, P. O., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. International Journal of Molecular Sciences, 22(19), 10738.
-
PubChem. (n.d.). 2,6-Dimethylpiperazine. Retrieved from [Link]
